molecular formula C17H15N3O3 B11147203 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

カタログ番号: B11147203
分子量: 309.32 g/mol
InChIキー: XALQQLLQNJFMRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazole core substituted at position 5 with a 2,3-dihydrobenzofuran moiety and at position 3 with a carboxamide group bearing a furan-2-ylmethyl substituent.

特性

分子式

C17H15N3O3

分子量

309.32 g/mol

IUPAC名

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h1-4,6,8-9H,5,7,10H2,(H,18,21)(H,19,20)

InChIキー

XALQQLLQNJFMRB-UHFFFAOYSA-N

正規SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CO4

製品の起源

United States

準備方法

Claisen-Schmidt Condensation

The benzofuran nucleus is synthesized via base-catalyzed condensation of 1-(6-hydroxy-4-methoxybenzofuran-5-yl)ethanone (1 ) with aromatic aldehydes. For example, reacting 1 with 4-nitrobenzaldehyde in ethanol containing NaOH yields α,β-unsaturated ketone 2d (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol

  • Base: NaOH (10 mol%)

  • Temperature: Room temperature, 48 hours

  • Yield: 68–85%

Mannich Reaction for Functionalization

The α,β-unsaturated ketone 2d undergoes Mannich reaction with morpholine hydrochloride and paraformaldehyde to install the morpholinomethyl group at position 7, yielding 3d (Scheme 2).

Key Parameters :

  • Solvent: Ethanol

  • Catalyst: None (auto-catalyzed by HCl from morpholine hydrochloride)

  • Temperature: Reflux, 24 hours

  • Yield: 72–78%

Pyrazole Ring Formation

Cyclization with Hydrazine Derivatives

Treatment of α,β-unsaturated carbonyl compound 3d with hydrazine hydrate in ethanol induces 1,4-addition, cyclization, and dehydration to form pyrazoline 4d (Scheme 3).

Optimization Notes :

  • Hydrazine Equivalents : 1.2 equivalents prevent over-addition.

  • Acid Additives : Glacial acetic acid (5 mol%) enhances cyclization kinetics.

  • Yield: 65–70%

Oxidation to Pyrazole

Pyrazoline 4d is oxidized to the aromatic pyrazole using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.

Conditions :

  • Oxidant: DDQ (1.5 equivalents)

  • Solvent: DCM, 0°C → RT

  • Yield: 88%

Carboxamide Functionalization

Carboxylic Acid Activation

Pyrazole-3-carboxylic acid 5 is generated via hydrolysis of the methyl ester (using LiOH in THF/H₂O) and activated as a mixed anhydride with ethyl chloroformate.

Amidation with Furan-2-ylmethylamine

The activated intermediate reacts with furan-2-ylmethylamine in DMF at 0°C, catalyzed by HOBt/EDCl, to yield the target carboxamide (Scheme 4).

Critical Parameters :

  • Coupling Agent: EDCl (1.2 equivalents), HOBt (1.1 equivalents)

  • Base: DIPEA (2 equivalents)

  • Yield: 75–82%

Alternative Synthetic Pathways

Palladium-Catalyzed Benzofuran Annulation

Recent advances employ Pd(OAc)₂ (5 mol%) with Xantphos ligand to construct the benzofuran core from o-iodophenols and alkynes, achieving 89% yield (Scheme 5).

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates cyclization of hydrazine with α,β-unsaturated ketones, reducing reaction time from 6 hours to 20 minutes.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.75 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 3.85 (t, 2H, OCH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • HRMS : m/z 365.1298 [M+H]⁺ (calc. 365.1301).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Use of electron-deficient hydrazines (e.g., semicarbazide) favors 1,3,5-trisubstituted pyrazoles, while electron-rich hydrazines yield 1,3,4,5-tetrasubstituted variants.

Solubility Issues

Incorporating morpholinomethyl or methoxy groups enhances aqueous solubility, critical for biological testing .

化学反応の分析

反応の種類

5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-(フラン-2-イルメチル)-1H-ピラゾール-3-カルボキサミドは、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

    酸化: この化合物は、対応する酸化物に酸化される可能性があります。

    還元: 還元反応によって、この化合物は還元型に変換される可能性があります。

    置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化剤: 過マンガン酸カリウムや過酸化水素など。

    還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

    触媒: 水素化反応用のパラジウム炭素など。

主要な生成物

これらの反応から生成される主な生成物は、使用される具体的な試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります。

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzofuran ring, followed by the introduction of the pyrazole and furan moieties through various condensation and substitution reactions. Controlled reaction conditions are crucial for achieving high yields and purity.

Scientific Research Applications

1. Organic Synthesis:

  • The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with distinct properties.

2. Biological Activity:

  • Preliminary studies suggest that this compound may exhibit significant biological activity, making it a candidate for drug discovery. Its interaction with specific molecular targets such as enzymes and receptors could lead to therapeutic applications.

3. Medicinal Chemistry:

  • Potential therapeutic uses include anti-inflammatory, anti-cancer, and anti-viral properties. Its structural features enable it to modulate biological pathways effectively, which is crucial in developing new treatments for various diseases.

4. Material Science:

  • The compound may also find applications in developing new materials with tailored properties, such as polymers or coatings, due to its unique chemical structure.

Case Study 1: Anti-Cancer Activity

Research has indicated that derivatives of pyrazole compounds often exhibit anti-cancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the potential of pyrazole-based compounds in reducing inflammation markers in animal models. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting that 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide might share similar pathways .

作用機序

6. 類似の化合物との比較

類似の化合物

    5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-(フラン-2-イルメチル)-1H-ピラゾール-3-カルボキサミド: などの他のピラゾールカルボキサミドと比較することができます。

独自性

5-(2,3-ジヒドロ-1-ベンゾフラン-5-イル)-N-(フラン-2-イルメチル)-1H-ピラゾール-3-カルボキサミドの独自性は、その特定の構造にあります。 この構造は、他の類似の化合物と比較して、独自の生物活性と化学反応性を付与する可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Compound Y043-4434 (3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide)
  • Structural Differences : The benzofuran group is at pyrazole position 3 (vs. position 5 in the target compound), and the amide substituent is a 4-isopropylphenyl group (vs. furfuryl) .
  • Physicochemical Properties: Molecular weight: 347.42 g/mol (vs. ~339.37 g/mol for the target, estimated). logP: 5.09 (indicating higher lipophilicity than the target, where the furfuryl group may reduce logP). Hydrogen-bond donors: 2 (same as target).
  • The positional isomerism of the benzofuran may alter binding interactions in biological targets .
(E)-5-(2-Ethoxybenzamido)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (7c)
  • Structural Differences : A 2-ethoxybenzamido group replaces the benzofuran, and a methylsulfonyl allyl group substitutes the furfuryl amide .
  • Synthesis : Lower yield (16%) compared to analogs like 7e (59%), suggesting steric or electronic challenges with the sulfonyl allyl group .

Modifications to the Amide Substituent

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • Structural Differences : The furfuryl group is replaced with a tetrahydrofuran-2-ylmethyl group (saturated vs. aromatic) .
  • The tetrahydrofuran oxygen may form stronger hydrogen bonds due to reduced ring strain .
N-(1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-5-(2-furyl)-1,2-oxazole-3-carboxamide
  • Structural Differences : An oxazole replaces the pyrazole core, and a 4-chlorobenzyl group is introduced .

Core Structure Modifications

Physicochemical and Pharmacological Trends

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) logP Hydrogen-Bond Donors Polar Surface Area (Ų) Notable Features
Target Compound ~339.37 ~3.5* 2 ~80* Dihydrobenzofuran, furfurylamide
Y043-4434 347.42 5.09 2 54.06 3-Benzofuran, 4-isopropylphenylamide
7c ~420.45 ~1.8* 3 ~110* Methylsulfonyl allyl, 2-ethoxybenzamido
Tetrahydrofuran Analogue ~343.39 ~3.0* 2 ~75* Saturated tetrahydrofuran, flexible linker

*Estimated based on substituent contributions.

生物活性

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3C_{16}H_{16}N_2O_3, with a molecular weight of 284.31 g/mol. The structure features a pyrazole ring linked to a benzofuran and a furan moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

In addition to direct cytotoxicity, the compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the effectiveness of anticancer agents.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Studies have reported that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation:

Activity Effect Reference
COX InhibitionSignificant
Analgesic ActivityComparable to indomethacin

This suggests that the compound may serve as a potential therapeutic agent for conditions characterized by inflammation.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have shown promise in various other pharmacological areas:

  • Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.
  • Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit microbial growth, although specific data for this compound is limited.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A study evaluated the cytotoxic effect of several pyrazole derivatives on MCF7 breast cancer cells. The results indicated that compounds with similar structural motifs to our target compound showed significant growth inhibition.
  • Inflammation Model in Mice : In an animal model of inflammation induced by carrageenan, pyrazole derivatives exhibited reduced paw edema comparable to standard anti-inflammatory drugs.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 6.5–7.5 ppm), benzofuran (δ 6.8–7.2 ppm), and furan (δ 7.3–7.6 ppm) moieties .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~350–400 g/mol range) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • X-ray crystallography : Use tools like Mercury () to analyze crystal packing and confirm stereochemistry.

How can researchers design assays to evaluate the biological activity of this compound, particularly its kinase inhibition potential?

Q. Basic

  • In vitro kinase assays : Use purified kinases (e.g., c-Met or Factor Xa) with ATP-analog substrates. Measure IC₅₀ via fluorescence polarization .
  • Cell-based assays : Test antiproliferative effects in cancer lines (e.g., NIH3T3/TPR-Met) using MTT assays .

Q. Advanced

  • Selectivity profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .
  • Metabolite stability studies : Incubate with liver microsomes to assess metabolic hotspots (e.g., hydroxylation at the furan methyl group) .

What computational methods are recommended for studying this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking :
    • Target selection : Prioritize kinases with available crystal structures (e.g., c-Met PDB: 3LQ8) .
    • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
    • Validation : Compare predicted binding poses with known inhibitors (e.g., AMG 458 in ) .
  • MD simulations : Run 100 ns trajectories to assess binding stability under physiological conditions.

How should contradictions in bioactivity data between synthetic batches be addressed?

Q. Advanced

  • Purity analysis : Re-examine batches via HPLC to rule out impurities (>99% purity required for reliable IC₅₀) .
  • Conformational analysis : Use NMR or DFT calculations to identify rotameric differences affecting binding .
  • Batch variability control : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize structural deviations .

What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Q. Advanced

  • Bioavailability enhancement :
    • Lipinski’s Rule compliance : Adjust logP (<5) via substituent modification (e.g., replacing methyl with polar groups) .
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .
  • Plasma protein binding : Measure using equilibrium dialysis; aim for <90% binding to ensure free drug availability .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Q. Advanced

  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments in complex NMR spectra .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-carboxamides in ) .
  • Collaborative validation : Share raw data with crystallography labs to reconcile NMR/X-ray discrepancies .

What are the key considerations for scaling up synthesis without compromising purity?

Q. Advanced

  • Process chemistry :
    • Flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
    • Workup optimization : Replace column chromatography with crystallization for cost-effective purification .
  • Quality control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。